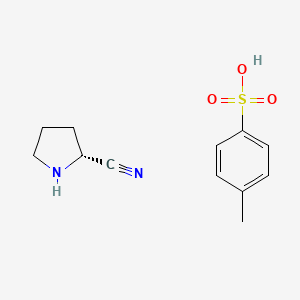
Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a chlorophenyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate typically involves the condensation of 3-chlorobenzaldehyde with 3-amino-2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino compound.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by blocking the substrate binding site or altering the enzyme’s conformation.
類似化合物との比較
Methyl 3-amino-6-(4-chlorophenyl)-2-pyrazinecarboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-amino-6-(3-bromophenyl)-2-pyrazinecarboxylate: Bromine atom replacing the chlorine atom.
Methyl 3-amino-6-(3-fluorophenyl)-2-pyrazinecarboxylate: Fluorine atom replacing the chlorine atom.
Uniqueness: Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding affinity to molecular targets. This unique structure may result in distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C12H10ClN3O2 |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
methyl 3-amino-6-(3-chlorophenyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12(17)10-11(14)15-6-9(16-10)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15) |
InChIキー |
JXPHCTGIZQIHEC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CN=C1N)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




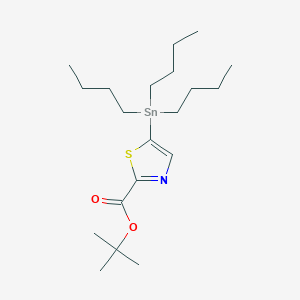
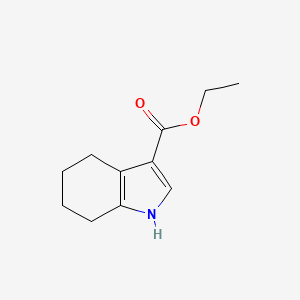
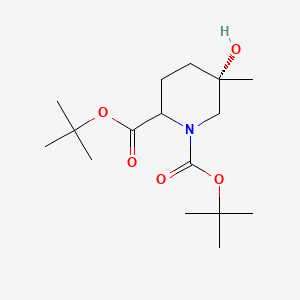




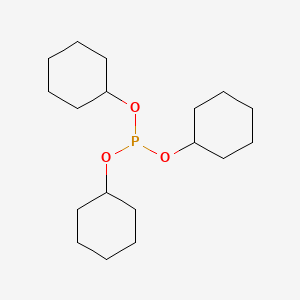
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)


